molecular formula C22H22F3N5O2S B11404832 6-(4-ethoxyphenyl)-3-ethyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-3-ethyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11404832
M. Wt: 477.5 g/mol
InChI Key: FJNBYJXFLJRKMA-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-3-ethyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

The synthesis of 6-(4-ethoxyphenyl)-3-ethyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves several steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-ethoxybenzaldehyde and 3-(trifluoromethyl)benzoyl chloride under reflux conditions to yield the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. This binding inhibits the enzyme’s activity, leading to various pharmacological effects. Additionally, the compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

Similar compounds to 6-(4-ethoxyphenyl)-3-ethyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include:

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.

    1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different fusion permutations but similar bioactive profiles.

    1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric variant with potential pharmacological applications.

    1,2,3-triazolo[5,1-b][1,3,4]thiadiazines: These compounds also exhibit similar enzyme inhibitory and antimicrobial activities

The uniqueness of this compound lies in its specific substituents, which enhance its pharmacological properties and make it a promising candidate for further research and development.

Properties

Molecular Formula

C22H22F3N5O2S

Molecular Weight

477.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-ethyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H22F3N5O2S/c1-3-17-27-28-21-30(17)29-18(13-8-10-16(11-9-13)32-4-2)19(33-21)20(31)26-15-7-5-6-14(12-15)22(23,24)25/h5-12,18-19,29H,3-4H2,1-2H3,(H,26,31)

InChI Key

FJNBYJXFLJRKMA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OCC

Origin of Product

United States

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